molecular formula C10H13ClO2 B13713038 1-(Chloromethoxy)-4-(2-methoxyethyl)benzene

1-(Chloromethoxy)-4-(2-methoxyethyl)benzene

Cat. No.: B13713038
M. Wt: 200.66 g/mol
InChI Key: YUHRQEBDFPPYCY-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-4-(2-methoxyethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with chloromethoxy and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethoxy)-4-(2-methoxyethyl)benzene typically involves the reaction of 4-(2-methoxyethyl)phenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethoxy)-4-(2-methoxyethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chloromethoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

1-(Chloromethoxy)-4-(2-methoxyethyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-4-(2-methoxyethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methoxymethoxy)-4-(2-methoxyethyl)benzene
  • 1-(Chloromethoxy)-4-(2-ethoxyethyl)benzene
  • 1-(Chloromethoxy)-4-(2-methoxypropyl)benzene

Uniqueness

1-(Chloromethoxy)-4-(2-methoxyethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

1-(chloromethoxy)-4-(2-methoxyethyl)benzene

InChI

InChI=1S/C10H13ClO2/c1-12-7-6-9-2-4-10(5-3-9)13-8-11/h2-5H,6-8H2,1H3

InChI Key

YUHRQEBDFPPYCY-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC=C(C=C1)OCCl

Origin of Product

United States

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